8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one
Description
8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one is a synthetic hybrid compound combining a coumarin core with benzimidazole and azepane moieties. The coumarin scaffold (2H-chromen-2-one) is substituted at position 3 with a benzimidazole group, at position 7 with a hydroxyl group, and at position 8 with an azepane-methyl chain.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-20-10-9-15-13-16(22-24-18-7-3-4-8-19(18)25-22)23(28)29-21(15)17(20)14-26-11-5-1-2-6-12-26/h3-4,7-10,13,27H,1-2,5-6,11-12,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQBQOBRFPOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the benzimidazole and azepane groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The azepane group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chromenone core can also participate in redox reactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Analogues and Antimicrobial Activity
The antimicrobial efficacy of benzimidazole-coumarin hybrids is influenced by substituent type and position. Below is a comparative analysis:
Key Findings :
- The azepane-methyl group in the target compound likely enhances lipophilicity compared to ZR-8’s thioether or hydroxyimino groups in other coumarin hybrids.
- ZR-8’s superior antifungal activity against C. albicans (MIC 3.40 μg/mL) suggests that sulfur-containing derivatives may have enhanced antifungal properties compared to hydroxyl or azepane substituents.
- Flavone-based analogues (e.g., benzothiazol-2-yl flavones) prioritize structural diversity but lack direct antimicrobial data, limiting comparability.
Physicochemical Properties
Substituents critically impact solubility and stability:
Key Insights :
Biological Activity
8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one is a complex organic compound with potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 389.4 g/mol
- CAS Number : 315237-44-6
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit varying degrees of antimicrobial activity. A study showed that certain synthesized benzoxazepine derivatives had significant effects against specific bacterial pathogens, although the activity was limited overall . The mechanism is believed to involve interference with microbial cell wall synthesis or function.
Anticancer Activity
The anticancer potential of this compound was evaluated through in vitro studies on various solid tumor cell lines. The results demonstrated cytotoxicity with varying effects on cytokine release, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a possible mechanism involving modulation of inflammatory pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Cytokine Modulation |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Increased IL-6 |
| MCF7 (Breast Cancer) | 12.5 | Decreased TNF-α |
| HeLa (Cervical Cancer) | 10.0 | Increased IL-6 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In a model of inflammation, it was found to reduce the levels of pro-inflammatory cytokines significantly. This suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It may act on specific receptors that regulate cell proliferation and apoptosis.
- Cytokine Regulation : The modulation of cytokine release indicates a role in immune response regulation.
Case Studies
Several case studies have been published focusing on the biological evaluation of similar compounds. For instance, a study investigated the protective effects of related coumarin derivatives against neurotoxicity induced by corticosterone, showing enhanced cell viability in neuronal models . This highlights the potential neuroprotective roles that compounds like this compound may possess.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one, and what are the key reaction conditions?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted flavones and heterocyclic amines. For example, 8-formyl-7-methoxyflavones react with 1,2-phenylenediamine derivatives under mild acidic conditions (e.g., acetic acid) to form benzimidazole-substituted coumarins . Key steps include:
- Aldehyde activation : The 8-formyl group on the flavone undergoes nucleophilic attack by the amine.
- Cyclization : Acid catalysis promotes benzimidazole ring formation.
- Demethylation : Hydroxyl groups are unmasked via hydrolysis (e.g., using HBr/AcOH).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields pure product.
Q. How is the structural identity of this compound confirmed in academic studies?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- 1H/13C NMR : Peaks for the coumarin carbonyl (~δ 160 ppm in 13C), benzimidazole protons (δ 7.5–8.5 ppm), and azepane methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ and [M+Na]+ adducts (e.g., m/z 413 [M+H]+ for a related flavone analog) .
- Melting Point : Consistency with literature values (e.g., 210–213°C for benzimidazole derivatives) confirms purity .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC50 determination.
- Cytotoxicity : MTT assays using BJ human fibroblasts or HUVECs (DMEM/RPMI media, 10% FBS, 37°C incubation) .
- Antioxidant activity : DPPH radical scavenging assays (λ = 517 nm) to assess hydroxyl group contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for benzimidazole-substituted coumarins?
- Methodological Answer : Discrepancies in NMR or MS data may arise from:
- Solvent effects : Compare spectra acquired in identical solvents (e.g., DMSO-d6 vs. CDCl3) .
- Tautomerism : Benzimidazole NH protons may shift due to pH or hydrogen bonding. Use 2D NMR (COSY, HSQC) to confirm assignments .
- Byproduct interference : Optimize HPLC conditions (C18 column, acetonitrile/water gradient) to isolate impurities .
Q. What strategies improve the yield of azepane-functionalized coumarins during synthesis?
- Methodological Answer : Key optimizations include:
- Catalyst screening : Use p-toluenesulfonic acid (PTSA) over HCl for milder conditions .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .
- Protecting groups : Temporarily protect the 7-hydroxy group (e.g., as a methoxy ether) to prevent side reactions .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
- Methodological Answer :
- Core modifications :
Q. What computational methods are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or DNA gyrase.
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : CoMFA/CoMSIA correlate substituent electronic parameters (Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
